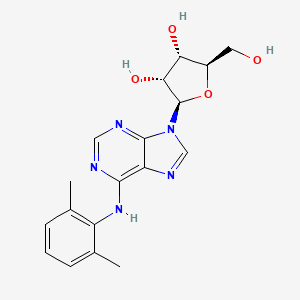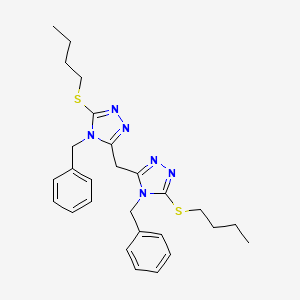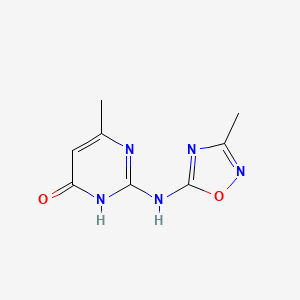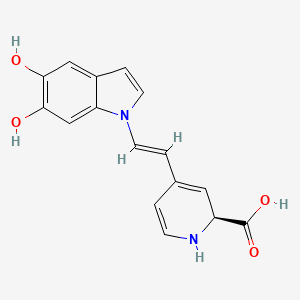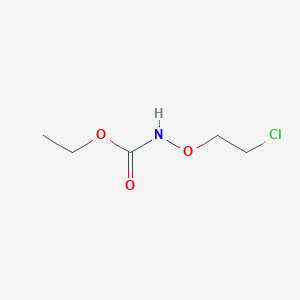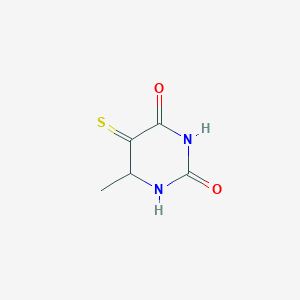
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate thiourea derivatives with β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methyl or thioxo positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Thioxodihydropyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 6-position.
6-Methyl-5-oxodihydropyrimidine-2,4(1h,3h)-dione: Contains an oxo group instead of a thioxo group.
Uniqueness
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and thioxo groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
6939-61-3 |
|---|---|
Formule moléculaire |
C5H6N2O2S |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
6-methyl-5-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(10)4(8)7-5(9)6-2/h2H,1H3,(H2,6,7,8,9) |
Clé InChI |
LSQMQHRHCMXGGO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=S)C(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
